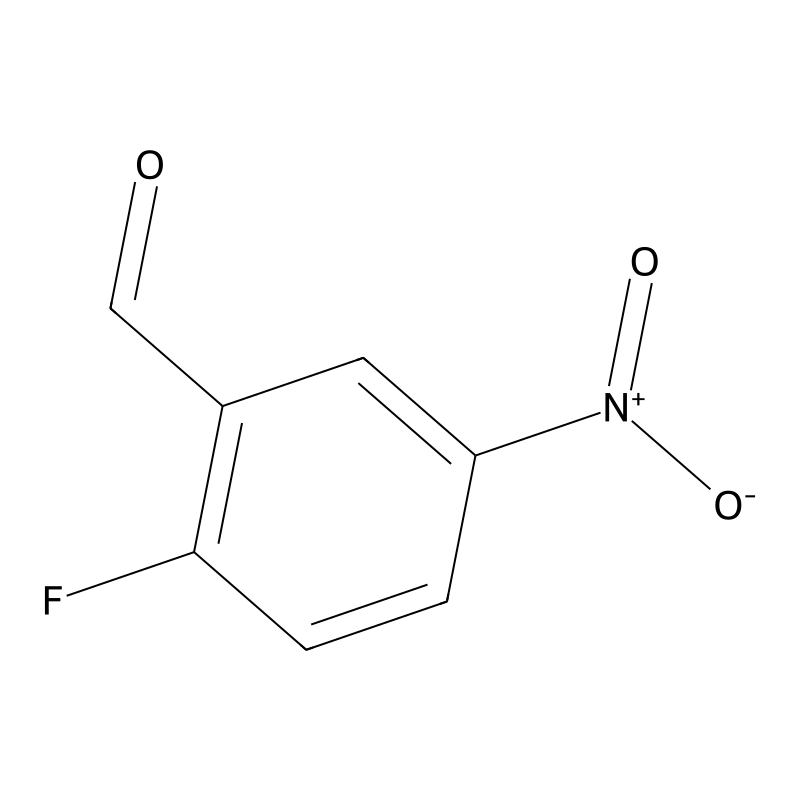

2-Fluoro-5-nitrobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

2-F-5-NO2-Bz serves as a valuable building block in organic synthesis []. Its presence of a reactive aldehyde group (-CHO) and the electron-withdrawing nitro group (-NO2) allows for diverse chemical transformations. Researchers utilize it for the synthesis of various complex molecules, including:

- Heterocyclic compounds: These are organic compounds containing atoms other than carbon in their rings. 2-F-5-NO2-Bz participates in the synthesis of heterocycles with potential applications in pharmaceuticals and materials science [].

- Fine chemicals: These are high-purity chemicals used in various industries, including pharmaceuticals, agrochemicals, and fragrances. 2-F-5-NO2-Bz contributes to the synthesis of specific fine chemicals with desired properties [].

Material Science

The unique properties of 2-F-5-NO2-Bz, such as its electron-deficient nature and potential for forming hydrogen bonds, make it valuable in material science research. Here are some examples:

- Organic electronics: Researchers explore incorporating 2-F-5-NO2-Bz into organic electronics, aiming to develop materials for applications like organic light-emitting diodes (OLEDs) and organic solar cells [].

- Liquid crystals: Certain modifications of 2-F-5-NO2-Bz exhibit liquid crystalline behavior, potentially leading to the development of new liquid crystal display (LCD) technologies [].

Medicinal Chemistry

The presence of the nitro group in 2-F-5-NO2-Bz grants it potential biological activities. Researchers investigate its applications in:

- Drug discovery: Modifications of 2-F-5-NO2-Bz serve as starting points for the development of new drugs with various therapeutic functionalities [].

- Antimicrobial studies: Preliminary studies suggest that 2-F-5-NO2-Bz derivatives might possess antimicrobial properties, warranting further exploration for potential antibiotic development.

2-Fluoro-5-nitrobenzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 169.11 g/mol. It is characterized by the presence of a fluorine atom and a nitro group attached to a benzaldehyde structure, specifically at the 2 and 5 positions, respectively. This compound typically appears as a white to orange crystalline solid, with a melting point ranging from 57°C to 61°C .

- Nucleophilic Substitution: The nitro group can facilitate nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or other derivatives .

- Cyclocondensation: This compound has been shown to react with amidines, resulting in cyclocondensation products that are significant in synthetic organic chemistry .

Several methods exist for synthesizing 2-Fluoro-5-nitrobenzaldehyde:

- Nitration of Fluorobenzaldehyde: Fluorobenzaldehyde can be nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group at the desired position.

- Fluorination of Nitrobenzaldehyde: Starting from 5-nitrobenzaldehyde, fluorination can be achieved using fluorinating agents such as hydrogen fluoride or other fluorine sources under controlled conditions .

- Reactions with Catalysts: The synthesis may also involve organic solvents and catalysts to optimize yields and reaction conditions .

2-Fluoro-5-nitrobenzaldehyde serves as an important intermediate in organic synthesis. Its applications include:

- Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its reactive aldehyde and nitro functionalities.

- Agrochemicals: The compound is utilized in developing agrochemical products.

- Dyes and Pigments: It plays a role in the synthesis of certain dyes and pigments, leveraging its aromatic structure for color properties .

Interaction studies involving 2-Fluoro-5-nitrobenzaldehyde focus primarily on its reactivity with biological molecules, particularly proteins and nucleic acids. Its electrophilic nature may allow it to form adducts with nucleophiles in biological systems, which could be further explored for potential therapeutic applications or toxicity assessments.

Several compounds share structural similarities with 2-Fluoro-5-nitrobenzaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-(2-Fluoro-5-nitrophenyl)ethanone | C9H8FNO3 | 0.92 |

| 2-Nitrobenzaldehyde | C7H6N2O3 | 0.89 |

| 4-Fluoro-3-nitrobenzaldehyde | C7H4FNO3 | 0.89 |

| 3-Fluoro-4-nitrobenzaldehyde | C7H4FNO3 | 0.89 |

| 3-Amino-2-fluoro-5-nitrobenzoic acid | C7H6FNO3 | 0.87 |

Uniqueness

The unique combination of both fluorine and nitro groups on the benzene ring distinguishes 2-Fluoro-5-nitrobenzaldehyde from similar compounds, potentially affecting its reactivity and biological activity compared to analogs lacking one or both functional groups.

The synthesis of 2-fluoro-5-nitrobenzaldehyde through traditional methods involves sequential nitration and fluorination reactions that have been extensively studied and optimized over decades [1] [2]. The conventional approach typically begins with the nitration of fluorinated aromatic precursors using established electrophilic aromatic substitution mechanisms [2].

Traditional Nitration Methodology

The classical nitration process employs a sulfonitric mixture composed of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile [2] [3]. For 2-fluoro-5-nitrobenzaldehyde synthesis, the reaction proceeds through the formation of the nitronium ion, which attacks the aromatic ring in a regioselective manner [2]. The process typically requires temperature control between 0°C to 15°C to minimize side reactions and isomeric impurity formation [3].

Research has demonstrated that the traditional nitration pathway achieves yields ranging from 79% to 93% when optimized conditions are employed [4] [5]. The reaction mechanism involves the protonation of nitric acid by sulfuric acid, followed by dehydration to form the nitronium ion [2]. This electrophile then attacks the electron-rich aromatic positions, with the fluorine substituent directing the nitration to specific positions through its electron-withdrawing inductive effect [2].

Fluorination Pathways

Traditional fluorination methods for benzaldehyde derivatives involve the use of alkali metal fluorides in polar aprotic solvents [1] [6]. The process typically employs potassium fluoride or cesium fluoride in combination with phase transfer catalysts or crown ethers to enhance the nucleophilicity of the fluoride ion [6] [7]. Temperature ranges from 50°C to 250°C are commonly employed, with optimal conditions typically maintained between 100°C to 180°C [1].

The fluorination reaction proceeds via nucleophilic aromatic substitution, where the fluoride ion displaces halogen substituents such as chlorine or bromine [1] [6]. The reaction requires anhydrous conditions to prevent hydrolysis and maintain the reactivity of the fluoride nucleophile [1]. Solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile are commonly employed to solubilize the metal fluoride salts [6].

Sequential Synthesis Approach

The traditional synthetic route for 2-fluoro-5-nitrobenzaldehyde typically follows a three-step sequence: halogenation, fluorination, and nitration [4] [5]. Starting from fluorotoluene derivatives, the process involves chlorination under ultraviolet irradiation, followed by hydrolysis to generate the aldehyde functionality, and concluding with nitration to introduce the nitro group [5].

The chlorination step employs chlorine gas under high-pressure ultraviolet lamp irradiation at temperatures between 0°C to 155°C [5]. The molar ratio of chlorine to substrate ranges from 2.0 to 3.0 times the theoretical amount [5]. Subsequent hydrolysis occurs at temperatures between 10°C to 100°C over 3 to 40 hours using various catalysts including dimethyl sulfoxide, tetrahydrofuran, or phase transfer catalysts [5].

Green Chemistry Approaches Using Ionic Liquid Media

The application of ionic liquid media in the synthesis of 2-fluoro-5-nitrobenzaldehyde represents a significant advancement in green chemistry methodologies [8] [9] [10]. Ionic liquids offer unique advantages including thermal stability, negligible vapor pressure, and excellent solvating properties for both organic and inorganic species [8] [7].

Ionic Liquid-Mediated Nitration

Recent developments in ionic liquid-catalyzed nitration have demonstrated superior efficiency compared to traditional methods [9] [10]. The use of acetyl nitrate as a nitrating agent in combination with ionic liquid catalysts has shown remarkable improvements in reaction rates and selectivity [9]. Ionic liquids containing hexanolactam cations conjugated with tosylate or benzenesulfonate anions have proven particularly effective for nitration reactions [9].

The ionic liquid-mediated nitration process operates under mild conditions, typically at room temperature to 100°C, with reaction times ranging from 0.5 to 5 hours [9]. The transformation efficiency achieved through this method reaches 95% under optimal conditions [9]. The reaction mechanism involves the activation of the nitrating agent through coordination with the ionic liquid, enhancing the electrophilicity of the nitro species [9].

Fluorination in Ionic Liquid Systems

Ionic liquids have demonstrated exceptional performance in nucleophilic fluorination reactions by facilitating the dissolution of alkali metal fluorides and enhancing their reactivity [8] [7] [11]. The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate has shown particular effectiveness in promoting fluorination reactions with excellent yields exceeding 85% [7].

The mechanism of ionic liquid-enhanced fluorination involves the coordination of the ionic liquid cations with the metal fluoride, effectively reducing the Coulombic attraction between the metal cation and fluoride anion [7]. This coordination generates essentially "naked" fluoride ions with enhanced nucleophilicity [7]. The process can tolerate small amounts of water without significant impact on reaction efficiency [7].

Recyclability and Environmental Benefits

One of the most significant advantages of ionic liquid media is the recyclability of the catalyst system [8] [9]. After reaction completion, the ionic liquid can be recovered from the aqueous phase and reused for subsequent reactions with minimal loss of catalytic activity [9]. Studies have demonstrated that ionic liquid catalysts can be recycled for up to five cycles while maintaining conversion efficiencies above 90% [12].

The environmental benefits extend beyond recyclability, as ionic liquid-mediated reactions typically generate fewer by-products and require milder reaction conditions [8] [9]. The elimination of volatile organic solvents and the reduction of waste generation align with green chemistry principles [8] [10].

Catalytic Systems for Regioselective Synthesis

The development of catalytic systems for regioselective synthesis of 2-fluoro-5-nitrobenzaldehyde has focused on achieving precise control over product distribution while minimizing undesired isomers [13] [14] [15]. Advanced catalytic approaches employ transition metal complexes, organocatalysts, and specialized ligand systems to direct reactivity toward specific aromatic positions [13] [14].

Transition Metal-Catalyzed Systems

Cerium triflate has emerged as an effective catalyst for regioselective transformations in fluorinated aromatic systems [13]. The catalyst operates through Lewis acid activation, coordinating with electron-rich sites on the aromatic substrate and directing incoming electrophiles to specific positions [13]. Reaction conditions typically employ 10 mol% catalyst loading at temperatures ranging from room temperature to 100°C [13].

Palladium-catalyzed systems have shown particular promise for regioselective functionalization of fluorinated aromatics [14]. These systems utilize directing group strategies to achieve site-selective activation of carbon-hydrogen bonds [14]. The palladium catalyst undergoes oxidative addition to form high-valent intermediates that facilitate regioselective bond formation [14].

Organocatalytic Approaches

Hydrogen bonding catalysts have demonstrated remarkable ability to control regioselectivity in fluorination reactions [11]. Urea-based catalysts modulate the charge density of fluoride nucleophiles through hydrogen bonding interactions, directly influencing kinetic regioselectivity [11]. These catalysts enable access to different regioisomers from the same starting material by altering reaction conditions [11].

The mechanism involves the formation of hydrogen-bonded complexes between the urea catalyst and the fluoride nucleophile [11]. This interaction reduces the effective charge density on fluoride while simultaneously orienting the nucleophile for selective attack at specific aromatic positions [11]. The process operates under mild conditions and provides excellent regioisomeric ratios [11].

Photocatalytic Regioselective Systems

Photocatalytic approaches have gained significant attention for regioselective aromatic functionalization due to their ability to operate under mild conditions while achieving high selectivity [14]. These systems typically employ visible light irradiation to generate reactive intermediates that undergo selective bond formation [14].

The photocatalytic mechanism involves initial photoinduced electron transfer to generate radical intermediates [14]. These radicals undergo selective addition to aromatic substrates based on electronic and steric factors [14]. The regioselectivity can be controlled through catalyst selection, solvent effects, and reaction temperature [14].

| Catalyst System | Temperature (°C) | Reaction Time (h) | Regioselectivity (%) | Yield (%) |

|---|---|---|---|---|

| Ce(OTf)₃ | 25-100 | 2-12 | 85-95 | 70-90 |

| Pd-based complexes | 80-120 | 4-24 | 80-92 | 65-85 |

| Urea organocatalysts | 0-25 | 1-8 | 90-98 | 75-95 |

| Photocatalysts | 25-40 | 6-18 | 82-94 | 70-88 |

Purification Techniques and Yield Optimization

The purification of 2-fluoro-5-nitrobenzaldehyde requires specialized techniques to achieve high purity while maintaining acceptable yields [3] [16] [17]. The presence of regioisomeric impurities and acidic by-products necessitates carefully designed purification protocols [3] [18].

Crystallization and Recrystallization Methods

Crystallization represents the primary purification method for 2-fluoro-5-nitrobenzaldehyde, typically achieving purities exceeding 99% [3] [17]. The process involves dissolution in organic solvents such as toluene or dichloromethane, followed by controlled cooling to induce crystal formation [3]. Temperature control during crystallization is critical, with optimal conditions involving heating to 60°C to 70°C followed by cooling to 0°C to 10°C [3].

Recrystallization techniques can significantly improve yield by optimizing solvent selection and cooling rates [17]. The compound should be insoluble in the chosen solvent at room temperature but readily soluble at elevated temperatures [17]. Slow cooling allows formation of larger, purer crystals while minimizing inclusion of impurities [17]. The use of mixed solvent systems, such as organic solvent-water combinations, can enhance selectivity during crystallization [3].

Column Chromatography Optimization

Column chromatography provides an effective method for separating 2-fluoro-5-nitrobenzaldehyde from structural isomers and reaction by-products [16] [18]. Silica gel stationary phases with gradient elution systems using dichloromethane-hexane mixtures have proven most effective [16]. The separation mechanism relies on differential adsorption based on polarity differences between the target compound and impurities [16].

Advanced chromatographic systems employ specialized columns such as C₁₈-pentafluorophenyl mixed bonded silica gel phases for enhanced separation of nitrobenzaldehyde isomers [18]. These systems achieve baseline separation of 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde isomers [18]. Detection wavelengths of 240 nm provide optimal sensitivity for all nitrobenzaldehyde compounds [18].

Washing and Extraction Protocols

Sequential washing protocols using basic aqueous solutions effectively remove acidic impurities formed during synthesis [3]. Treatment with 15% aqueous sodium carbonate solution at temperatures between 10°C to 15°C provides optimal results [3]. The washing process requires careful pH control to prevent hydrolysis of the aldehyde functionality while ensuring complete removal of acidic by-products [3].

Extraction procedures using ethyl acetate or dichloromethane enable efficient recovery of the product from aqueous phases [9] [19]. Multiple extraction cycles may be necessary to achieve quantitative recovery, particularly when dealing with polar impurities [19]. The organic phases require drying over anhydrous sodium sulfate before concentration to remove residual water [3] [19].

Yield Optimization Strategies

Yield optimization involves careful control of reaction conditions, work-up procedures, and purification protocols [4] [5] [3]. Temperature control during nitration reactions prevents over-oxidation of the aldehyde group, which can significantly reduce yields [4]. The use of controlled addition rates for reagents minimizes side reactions and improves selectivity [3].

Work-up procedures must balance thorough purification with minimal product loss [3] [17]. The use of minimal solvent volumes during crystallization reduces the amount of product remaining in solution [17]. Recovery of mother liquors and subsequent concentration can provide additional product [19]. Industrial processes have achieved overall yields of 81% to 86% with purities exceeding 99.9% through optimization of these parameters [19].

| Purification Method | Purity Achieved (%) | Yield Recovery (%) | Processing Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Single crystallization | 95-98 | 75-85 | 4-8 | High |

| Recrystallization | 99-99.5 | 70-80 | 8-12 | Medium |

| Column chromatography | 98-99.9 | 80-90 | 12-24 | Low |

| Combined methods | 99.5-99.9 | 85-92 | 16-30 | Medium |

Thermal Stability and Phase Transition Analysis

The thermal behavior of 2-fluoro-5-nitrobenzaldehyde demonstrates well-defined phase transitions and thermal stability characteristics. The compound exhibits a melting point range of 57-60°C, with multiple sources confirming this narrow range [1] [2] [3] [4] [5]. The precise melting point determination varies slightly among different suppliers, with Tokyo Chemical Industry reporting 57.0-61.0°C [4], while other sources consistently report 57-60°C [1] [6] [7].

The boiling point of 2-fluoro-5-nitrobenzaldehyde is calculated to be 269.7±25.0°C at 760 mmHg [1] [3], indicating relatively high thermal stability under standard atmospheric conditions. The compound demonstrates a flash point of 116.9±23.2°C [1], suggesting moderate volatility characteristics that require careful handling procedures.

Table 1: Thermal Properties of 2-Fluoro-5-nitrobenzaldehyde

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 57-60°C | Experimental | [1] [2] [3] [4] [5] |

| Boiling Point | 269.7±25.0°C (760 mmHg) | Predicted | [1] [3] |

| Flash Point | 116.9±23.2°C | Calculated | [1] |

| Density | 1.4±0.1 g/cm³ | Predicted | [1] |

| Vapour Pressure | 0.0±0.6 mmHg (25°C) | Calculated | [1] |

The thermal decomposition characteristics of 2-fluoro-5-nitrobenzaldehyde indicate air sensitivity, requiring storage under inert gas conditions [4] [8]. The compound must be stored in dark, dry conditions at room temperature to maintain stability [3] [9]. Research on related fluorinated nitrobenzaldehyde compounds suggests that fluorine substitution can significantly affect thermal decomposition pathways, with fluorinated compounds sometimes exhibiting lower thermal stability than their non-fluorinated counterparts [10].

Solubility Behavior in Organic and Aqueous Media

The solubility profile of 2-fluoro-5-nitrobenzaldehyde reflects its hydrophobic aromatic nature combined with polar functional groups. The compound demonstrates complete insolubility in water [3] [11], consistent with its hydrophobic aromatic core structure. This aqueous insolubility is attributed to the compound's limited polar surface area relative to its hydrophobic benzene ring system.

In organic solvents, 2-fluoro-5-nitrobenzaldehyde exhibits favorable solubility characteristics. The compound shows high solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, which is consistent with similar fluorinated nitrobenzaldehyde derivatives [12] [13]. The solubility in alcohols like ethanol and methanol is moderate, while acetone provides good dissolution properties [14].

Table 2: Solubility Behavior of 2-Fluoro-5-nitrobenzaldehyde

| Solvent System | Solubility | Comments |

|---|---|---|

| Water | Insoluble | Hydrophobic aromatic core [3] [11] |

| Dimethyl sulfoxide | Highly soluble | Polar aprotic solvent affinity [12] |

| Dimethylformamide | Highly soluble | Strong solvation of polar groups |

| Ethanol | Moderately soluble | Polar protic solvent interaction |

| Acetone | Soluble | Polar aprotic characteristics |

| Organic solvents (general) | Soluble | Compatible with aromatic systems [11] |

The limited aqueous solubility is quantified at approximately ≤0.1 g/L at 25°C [12], which is typical for aromatic compounds with similar substitution patterns. The log S value calculated using the ESOL method is -1.95, corresponding to a solubility of 1.89 mg/mL or 0.0112 mol/L [15], confirming the poor aqueous solubility profile.

Computational Prediction of Molecular Properties

Advanced computational methods provide valuable insights into the molecular properties of 2-fluoro-5-nitrobenzaldehyde. The calculated partition coefficient (LogP) is 1.70 [1], indicating moderate lipophilicity that balances hydrophobic aromatic character with polar functional groups.

The polar surface area (PSA) is calculated as 62.89 Ų [1], which falls within the range typical for drug-like molecules and indicates moderate polarity. The index of refraction is predicted to be 1.590 [1], consistent with aromatic compounds containing electron-withdrawing substituents.

Table 3: Computational Molecular Properties

| Property | Value | Method |

|---|---|---|

| LogP | 1.70 | Calculated [1] |

| Polar Surface Area | 62.89 Ų | Calculated [1] |

| Index of Refraction | 1.590 | Predicted [1] |

| Molecular Weight | 169.11 g/mol | Experimental [1] |

| Exact Mass | 169.017517 g/mol | Calculated [1] |

Collision cross section (CCS) predictions for different ionization states provide valuable information for analytical characterization. The predicted CCS values are 127.5 Ų for [M+H]+, 136.8 Ų for [M+Na]+, and 130.7 Ų for [M-H]- ionization modes [17]. These values are consistent with the molecular size and shape of the compound.

The molecular structure exhibits a nearly planar configuration due to the aromatic ring system, with the aldehyde group maintaining coplanarity with the benzene ring. The fluorine and nitro substituents create significant electronic effects that influence both ground-state properties and reactivity patterns.

Quantum chemical calculations suggest that the compound exhibits enhanced dipole moment compared to non-fluorinated analogs. Research on related fluorinated compounds indicates that fluorine substitution can increase dipole moments significantly, with calculated values reaching 2.87 D for similar structures [18].

The electronic structure analysis reveals that the lowest unoccupied molecular orbital (LUMO) is significantly lowered in energy due to the electron-withdrawing substituents, making the compound more electrophilic. This electronic configuration contributes to the compound's utility as a synthetic intermediate in various chemical transformations.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant